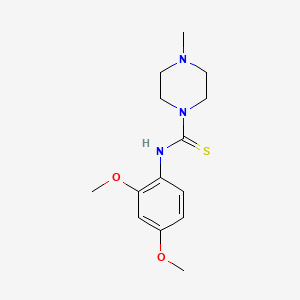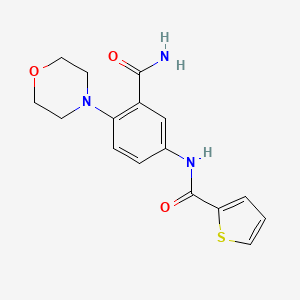![molecular formula C17H18N2O3 B5803299 (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHYLBENZOATE](/img/structure/B5803299.png)
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHYLBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHYLBENZOATE is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a methoxyphenyl group and a dimethylbenzoate moiety, making it a molecule of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHYLBENZOATE can be achieved through the following steps:
Condensation Reaction: The primary amine, 4-methoxyaniline, reacts with 3,4-dimethylbenzaldehyde under acidic or basic conditions to form the Schiff base. The reaction typically occurs in a solvent such as ethanol or methanol.
Purification: The crude product is purified by recrystallization from an appropriate solvent, often ethanol or methanol, to obtain the pure Schiff base.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically with oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction of the Schiff base can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The methoxy group and the aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Schiff bases, including this compound, have been studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmaceuticals: The compound can be explored for its potential use in drug development due to its biological activities.
Industry
Dyes and Pigments: Schiff bases are used in the production of dyes and pigments due to their ability to form stable, colored complexes with metals.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHYLBENZOATE involves its interaction with various molecular targets. The Schiff base can coordinate with metal ions, forming complexes that can catalyze reactions or exhibit biological activity. The exact pathways and targets depend on the specific application and the nature of the metal ion involved.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3-PHENYL-5H,6H,7H,8H,9H-IMIDAZO[1,5-A]AZEPINE-1-CARBOXYLATE
- 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE
- 2-METHOXY-5-((PHENYLAMINO)METHYL)PHENOL
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-4-5-14(10-12(11)2)17(20)22-19-16(18)13-6-8-15(21-3)9-7-13/h4-10H,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIXROGGBIWWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)quinazolin-4-amine](/img/structure/B5803218.png)

![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)

![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)





![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5803314.png)
![(5Z)-2-amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B5803322.png)

![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)
